molecular formula C15H20 B12618463 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene CAS No. 919301-26-1

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B12618463
CAS No.: 919301-26-1
M. Wt: 200.32 g/mol
InChI Key: PPICOQQOFDNKRR-UHFFFAOYSA-N
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Description

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of ethylidene and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with ethylidene chloride in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
  • 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
  • 1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene

Uniqueness

2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

919301-26-1

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

2-ethylidene-1,1,3,3-tetramethylindene

InChI

InChI=1S/C15H20/c1-6-13-14(2,3)11-9-7-8-10-12(11)15(13,4)5/h6-10H,1-5H3

InChI Key

PPICOQQOFDNKRR-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(C2=CC=CC=C2C1(C)C)(C)C

Origin of Product

United States

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